GSK5750 - 1312345-89-3

GSK5750

Catalog Number: EVT-270217
CAS Number: 1312345-89-3
Molecular Formula: C16H12N4O2S
Molecular Weight: 324.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK5750 is an inhibitor of the ribonuclease H activity of HIV-1 reverse transcriptase.
Synthesis Analysis

Methods and Technical Details

The synthesis of GSK5750 involves several key steps that utilize standard organic chemistry techniques. The process typically begins with the selection of appropriate starting materials that undergo various transformations, including functional group modifications, cyclizations, and coupling reactions.

  1. Starting Materials: The synthesis may start from commercially available precursors or synthesized intermediates.
  2. Reactions: Key reactions such as nucleophilic substitutions or condensation reactions are employed to construct the core structure of GSK5750.
  3. Purification: After the synthesis, purification methods such as chromatography (e.g., high-performance liquid chromatography) are used to isolate the desired product from by-products and unreacted materials.

Technical details regarding specific reagents, reaction conditions (temperature, solvent), and yields are typically documented in research publications or patents associated with GSK5750.

Molecular Structure Analysis

Structure and Data

The molecular structure of GSK5750 can be described using standard chemical nomenclature. Its precise three-dimensional conformation is crucial for understanding its interaction with biological targets.

  • Molecular Formula: The exact molecular formula provides information about the composition of the compound.
  • Structural Features: Key functional groups present in GSK5750 contribute to its biological activity and solubility characteristics.
  • Crystallography Data: X-ray crystallography or nuclear magnetic resonance spectroscopy data may be available to elucidate the compound's three-dimensional structure.

These structural details are essential for predicting the compound's behavior in biological systems and for guiding further modifications to enhance its efficacy.

Chemical Reactions Analysis

Reactions and Technical Details

GSK5750 undergoes various chemical reactions that are critical for its activity and stability. Understanding these reactions helps in optimizing its synthesis and application:

  1. Metabolic Stability: Studies on how GSK5750 is metabolized in biological systems can reveal potential pathways for degradation.
  2. Reactivity: The reactivity of functional groups within GSK5750 can be assessed through in vitro assays that simulate biological conditions.
  3. Interaction Studies: Investigations into how GSK5750 interacts with enzymes or receptors can provide insights into its mechanism of action.

Technical details regarding these reactions often involve kinetic studies and thermodynamic analyses to understand the stability and reactivity profiles of GSK5750.

Mechanism of Action

Process and Data

The mechanism of action for GSK5750 involves its interaction with specific biological targets, such as proteins or enzymes associated with disease pathways.

  • Target Identification: Research typically focuses on identifying the primary target(s) that GSK5750 binds to, which may involve high-throughput screening methods.
  • Biochemical Pathways: Understanding how GSK5750 modulates biochemical pathways is crucial for elucidating its therapeutic effects.
  • Data from Studies: Experimental data from cell-based assays or animal models provide evidence supporting the proposed mechanism of action.

This information is vital for predicting therapeutic outcomes and potential side effects associated with GSK5750.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK5750 exhibits several physical and chemical properties that influence its behavior in biological systems:

  • Solubility: The solubility profile in various solvents can affect bioavailability.
  • Stability: Stability under different pH levels and temperatures is critical for formulation development.
  • Melting Point: The melting point can provide insights into purity and crystallinity.

Relevant data from analytical techniques such as differential scanning calorimetry or thermogravimetric analysis may be utilized to characterize these properties further.

Applications

Scientific Uses

GSK5750 has potential applications across various scientific fields, particularly in pharmacology:

  1. Therapeutic Development: It may serve as a lead compound in developing new drugs targeting specific diseases.
  2. Research Tool: Researchers could use GSK5750 to study disease mechanisms or validate biological targets.
  3. Formulation Studies: Its properties may facilitate studies on drug delivery systems or combination therapies.

The ongoing research surrounding GSK5750 highlights its significance in advancing scientific knowledge and therapeutic options within the pharmaceutical landscape.

Introduction to GSK5750: Pharmacological and Therapeutic Context

Molecular Structure and Mechanism of Action of B7-H3-Targeted Therapies

The therapeutic efficacy of GSK5750 hinges on its sophisticated structure and mechanistic precision:

  • Antibody Component: The fully humanized anti-B7-H3 IgG1 antibody demonstrates high-affinity binding (sub-nanomolar KD) to an epitope on the B7-H3 extracellular domain. B7-H3 is overexpressed in >70% of SCLC, non-small cell lung cancer (NSCLC), sarcomas, and other epithelial cancers, while exhibiting restricted normal tissue distribution. This selective binding facilitates tumor-specific accumulation [7] [10].
  • Linker Technology: The cleavable valine-citrulline-para-aminobenzyloxycarbonyl (VC-PABC) linker remains stable during systemic circulation, minimizing premature payload release and off-target toxicity. Upon ADC internalization into tumor cells, the linker is specifically cleaved by lysosomal cathepsin B enzymes, which are hyperactive in many carcinomas [10].
  • Payload Mechanism: The released TOPOi payload (a derivative of exatecan) potently inhibits topoisomerase I (TOP1), an essential nuclear enzyme responsible for relaxing DNA supercoiling during replication and transcription. By stabilizing the TOP1-DNA cleavage complex, the payload induces irreversible double-strand DNA breaks, triggering apoptotic cell death. This payload demonstrates significant bystander effects, enabling killing of adjacent tumor cells with heterogeneous B7-H3 expression [5] [9].

Table 1: Structural Components and Functional Attributes of GSK5750 (GSK’227)

ComponentChemical DescriptionFunctionKey Attribute
AntibodyFully humanized IgG1 anti-B7-H3 monoclonal antibodyHigh-affinity binding to tumor-associated B7-H3 antigenHigh tumor selectivity; Low immunogenicity
LinkerCathepsin B-cleavable VC-PABC tetrapeptideStable in plasma; Releases payload intracellularlyTumor-specific activation
PayloadExatecan-derived topoisomerase I inhibitor (TOPOi)Induces lethal DNA double-strand breaks post-releaseHigh potency (sub-nM IC50); Bystander effect

This targeted mechanism offers a substantial therapeutic advantage over traditional chemotherapy by concentrating cytotoxic effects within the tumor microenvironment. Preclinical models confirm rapid internalization of the ADC upon B7-H3 binding, efficient linker cleavage within acidic lysosomes, and subsequent payload-mediated DNA damage, collectively driving potent tumor cell apoptosis [5] [10].

Historical Development of Antibody-Drug Conjugates (ADCs) in Oncology

The evolution of ADCs provides critical context for GSK5750's design and clinical potential:

  • First-Generation ADCs (2000-2011): Characterized by unstable linkers and low-potency payloads (e.g., gemtuzumab ozogamicin). These agents suffered from inadequate therapeutic indices due to linker instability and insufficient tumor targeting, leading to systemic toxicity and limited efficacy [6] [10].
  • Second-Generation ADCs (2011-Present): Incorporated more stable linkers and highly potent cytotoxic payloads (e.g., trastuzumab emtansine, brentuximab vedotin). These improvements enhanced tumor-specific delivery and efficacy, establishing ADCs as validated oncology therapeutics. However, challenges persisted with target heterogeneity, antigen shedding, and on-target/off-tumor toxicities [10].
  • Third-Generation Innovations (2018-Present): GSK5750 exemplifies this wave, integrating:
  • Optimized antibody engineering: Fully humanized formats reduce immunogenicity risks.
  • Advanced linker chemistry: Cleavable VC-PABC linkers balance plasma stability with efficient intracellular payload release.
  • Novel payloads: TOPOi agents offer a differentiated mechanism from tubulin inhibitors (e.g., auristatins/maytansinoids), overcoming resistance to earlier ADC payloads and exhibiting strong bystander effects [9] [10].

Table 2: Evolution of ADC Generations and GSK5750's Positioning

GenerationTime PeriodKey InnovationsRepresentative AgentsLimitations
First2000-2011Proof-of-concept; Early target selectionGemtuzumab ozogamicinUnstable linkers; Low potency payloads; Toxicity
Second2011-2018Stable linkers; Potent payloadsBrentuximab vedotin; T-DM1Target heterogeneity; Modest bystander effects
Third2018-PresentHumanized antibodies; Novel payloads; Site-specific conjugationGSK5750 (GSK’227); Enhertu (DS-8201)Optimizing therapeutic index in solid tumors

GSK5750 builds upon these advances by targeting B7-H3—an antigen with broader solid tumor expression than HER2 or CD30—and employing a TOPOi payload with proven activity in chemotherapy-resistant malignancies. This strategic design aims to address the unmet needs in difficult-to-treat cancers like SCLC and sarcomas [6] [10].

Role of GSK5750 in Targeting Solid Tumors: Osteosarcoma and ES-SCLC Case Studies

Clinical evidence underscores GSK5750's therapeutic potential in aggressive solid tumors with limited treatment options:

  • Extensive-Stage Small Cell Lung Cancer (ES-SCLC):
  • Clinical Context: ES-SCLC constitutes 60-85% of SCLC diagnoses. Despite initial platinum-etoposide chemotherapy responsiveness, most patients relapse within months. Post-platinum options yield median overall survival (OS) of <6 months, highlighting a dire unmet need [7] [9] [10].
  • GSK5750 Efficacy: In the ongoing phase 1 ARTEMIS-001 trial (NCT05276609), heavily pretreated ES-SCLC patients (median prior lines=2; 73% prior immunotherapy) received GSK5750 at 8.0 mg/kg or 10.0 mg/kg every 3 weeks:
  • Objective Response Rate (ORR): 58.1% (8.0 mg/kg) and 57.1% (10.0 mg/kg) by RECIST v1.1 criteria.
  • Disease Control Rate (DCR): 80.6% and 95.2%, respectively.
  • Tumor Shrinkage: 96.2% of evaluable patients exhibited measurable tumor reduction, with 44.2% achieving ≥50% reduction.
  • Durability: Median progression-free survival (PFS) was 5.6 months in the 8.0 mg/kg cohort; median OS was not reached in either cohort at data cutoff [7] [9].
  • Notable Advantage: Responses were observed irrespective of B7-H3 expression levels (assessed by immunohistochemistry), suggesting broad applicability beyond biomarker-selected populations [9].

  • Osteosarcoma and Other Solid Tumors:

  • Preclinical Rationale: B7-H3 is overexpressed in >80% of bone sarcomas and correlates with metastasis and poor prognosis. TOPOi payloads demonstrate high potency against sarcoma cell lines resistant to doxorubicin and cisplatin [10].
  • Early Clinical Data: Within the ARTEMIS-001 trial, GSK5750 showed promising activity in multiple sarcoma subtypes. While formal osteosarcoma subgroup data are pending, preliminary efficacy signals support ongoing investigation. Pharmacokinetic data reveal dose-proportional exposure and a half-life of 3-7 days, enabling sustained therapeutic concentrations [7] [10].

Table 3: Summary of GSK5750 Efficacy Signals in ARTEMIS-001 Trial Subgroups

Tumor TypeDose LevelORR (%)DCR (%)Median PFS (Months)Key Patient Characteristics
ES-SCLC (n=56)8.0 mg/kg58.180.65.6100% prior platinum; 73% prior IO
ES-SCLC (n=56)10.0 mg/kg57.195.2NR*100% prior platinum; Median 2 prior lines
Sarcoma (n=9)4–12 mg/kg33.3100PendingHistologies incl. osteosarcoma; Pre-treated
All Comers (n=53)1–16 mg/kg30.086.05.4Mixed tumor types; Median 3 prior lines

*NR: Not Reached; Data sources: [7] [9]

These findings underpin the FDA Breakthrough Therapy Designation (August 2024) and EMA PRIME Designation (November 2024) for GSK5750 in relapsed/refractory ES-SCLC. The agent’s ability to induce deep and durable responses in a traditionally refractory population positions it as a potential paradigm-shifting therapy. Global phase I/II trials are underway to validate these results and support regulatory submissions [5] [10].

Properties

CAS Number

1312345-89-3

Product Name

GSK5750

IUPAC Name

4-[(Benzo[b]thien-2-ylmethyl)amino]-1-hydroxy-pyrido[2,3-d]pyrimidin-2(1H)-one

Molecular Formula

C16H12N4O2S

Molecular Weight

324.35

InChI

InChI=1S/C16H12N4O2S/c21-16-19-14(12-5-3-7-17-15(12)20(16)22)18-9-11-8-10-4-1-2-6-13(10)23-11/h1-8,22H,9H2,(H,18,19,21)

InChI Key

JMKYKCCBXRBHQY-UHFFFAOYSA-N

SMILES

O=C1N(O)C2=NC=CC=C2C(NCC3=CC4=CC=CC=C4S3)=N1

Solubility

Soluble in DMSO

Synonyms

GSK5750; GSK-5750; GSK 5750;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.